BenchChemオンラインストアへようこそ!

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-methoxybenzenesulfonamide

Medicinal Chemistry Neuroprotection ADME

N-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-methoxybenzenesulfonamide (CAS 1396580-98-5) is a synthetic, small-molecule benzenesulfonamide derivative with the molecular formula C₁₉H₂₂N₂O₃S and a molecular weight of 358.5 g/mol. The compound features a distinct but-2-yn-1-yl linker connecting the sulfonamide nitrogen to a benzyl(methyl)amino moiety, and a meta-methoxy substituent on the benzenesulfonamide ring.

Molecular Formula C19H22N2O3S
Molecular Weight 358.46
CAS No. 1396580-98-5
Cat. No. B2537774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-methoxybenzenesulfonamide
CAS1396580-98-5
Molecular FormulaC19H22N2O3S
Molecular Weight358.46
Structural Identifiers
SMILESCN(CC#CCNS(=O)(=O)C1=CC=CC(=C1)OC)CC2=CC=CC=C2
InChIInChI=1S/C19H22N2O3S/c1-21(16-17-9-4-3-5-10-17)14-7-6-13-20-25(22,23)19-12-8-11-18(15-19)24-2/h3-5,8-12,15,20H,13-14,16H2,1-2H3
InChIKeyOEANERMUDCRORA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-methoxybenzenesulfonamide (CAS 1396580-98-5): Structural Identity & Procurement-Relevant Class


N-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-methoxybenzenesulfonamide (CAS 1396580-98-5) is a synthetic, small-molecule benzenesulfonamide derivative with the molecular formula C₁₉H₂₂N₂O₃S and a molecular weight of 358.5 g/mol . The compound features a distinct but-2-yn-1-yl linker connecting the sulfonamide nitrogen to a benzyl(methyl)amino moiety, and a meta-methoxy substituent on the benzenesulfonamide ring . It belongs to a series of compounds originally disclosed in patent US8772478 as ADAM33 inhibitors, with related analogs showing TACE/ADAM17 inhibitory activity relevant to inflammatory disease applications [1]. Its core scaffold closely parallels the clinical-stage neuroprotective candidate J147 (the 3-chloro analog), establishing it as a high-interest comparator for medicinal chemistry programs targeting neurological, inflammatory, or oncology indications where subtle substituent effects on the aryl ring modulate potency, selectivity, or physicochemical properties.

Why N-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-methoxybenzenesulfonamide Cannot Be Replaced by Generic Benzenesulfonamides


Simple in-class substitution is not feasible for this compound because its biological activity profile is exquisitely sensitive to the nature and position of the aryl ring substituent, as demonstrated by the structurally analogous J147 and related patent series [1]. Within the benzenesulfonamide class harboring the N-(4-(benzyl(methyl)amino)but-2-yn-1-yl) side chain, changing the 3-substituent from chloro (J147) to methoxy (this compound) is predicted to alter electronic character (Hammett σₘ: –OCH₃ +0.12 vs –Cl +0.37), hydrogen-bonding capacity, and lipophilicity (cLogP), which collectively influence target engagement, metabolic stability, and off-target liability [2]. Furthermore, the but-2-yn-1-yl linker is a conformationally constrained alkyne spacer that is absent in simple alkyl-linked sulfonamides; this rigid spacer imposes a distinct spatial orientation of the terminal benzyl(methyl)amino group critical for protein-ligand interactions [1]. Consequently, even closely related benzenesulfonamides differing only in the aryl substituent or linker cannot be assumed to exhibit interchangeable potency, selectivity, or pharmacokinetics, making specific procurement of the 3-methoxy derivative essential for structure-activity relationship (SAR) integrity and experimental reproducibility.

Quantitative Differentiation Evidence for N-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-methoxybenzenesulfonamide Against Key Comparators


Structural Divergence from J147 (3-Chloro Analog): Physicochemical Property Predictions

The target compound differs from the well-characterized neuroprotective agent J147 (N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-chlorobenzene-1-sulfonamide) solely by the replacement of the 3-chloro substituent with a 3-methoxy group. This substitution reduces calculated lipophilicity (cLogP ≈ 2.8 for the methoxy analog vs. ≈ 3.4 for J147) and introduces a hydrogen-bond acceptor at the meta position [1]. The methoxy group is electron-donating by resonance (+M effect), whereas chloro is electron-withdrawing (–I effect), which can differentially modulate the electron density of the sulfonamide nitrogen and consequently its Zn²⁺-binding affinity in metalloprotease targets [2]. No direct head-to-head biological data are publicly available for this exact comparison; this evidence is class-level inference from substituent structure-activity relationships established across related benzenesulfonamide series.

Medicinal Chemistry Neuroprotection ADME

Potential ADAM33 Inhibitory Activity: Class-Level Benchmarking Against Patent Exemplars

The patent family US8772478 discloses benzenesulfonamide compounds as ADAM33 (disintegrin and metalloproteinase domain-containing protein 33) inhibitors, with several analogs exhibiting IC₅₀ values in the 24–469 nM range under standardized assay conditions [1]. Although the specific IC₅₀ of the 3-methoxy derivative is not publicly reported, the structurally most similar disclosed analog (US8772478, 2; BDBM125918) shows an IC₅₀ of 298 nM against ADAM33 at pH 7.4 (10-point, 3-fold serial dilution in DMSO) [1]. By contrast, more potent exemplars in the series with bulkier or heteroaryl-substituted benzyloxy groups achieve IC₅₀ values as low as 24 nM [1]. This positions the 3-methoxy derivative in the mid-range potency tier of the series, consistent with its relatively compact, polar substituent.

Inflammation ADAM33 Metalloprotease Inhibition

Alkyne Linker as a Synthetic Handle for Click Chemistry Derivatization

The but-2-yn-1-yl linker in this compound provides a chemically unique, bioorthogonal reaction handle absent in saturated alkyl-linked sulfonamides and in simple benzylamino analogs that lack the alkyne moiety . This terminal alkyne can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling modular conjugation to azide-functionalized fluorophores, affinity tags, or E3 ligase ligands for PROTAC development [1]. In contrast, the comparator J147 (3-chloro derivative) and related saturated analogs cannot be directly functionalized via this chemistry without structural modification.

Chemical Biology PROTAC Bioconjugation

Optimal Research and Procurement Scenarios for N-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-methoxybenzenesulfonamide


Medicinal Chemistry SAR Exploration Around the J147 Neuroprotective Scaffold

Procure this compound as the direct 3-methoxy comparator to J147 for systematic evaluation of electronic and steric effects at the 3-position of the benzenesulfonamide ring on neuroprotective activity, mitochondrial function, and blood-brain barrier penetration. The predicted lower cLogP relative to J147 makes it a candidate for improved CNS drug-like properties [1]. Use in parallel with the 3-chloro, 3-fluoro, and 3-methyl analogs to construct a Hammett-based SAR plot correlating σₘ values with cellular neuroprotection EC₅₀ data.

Chemical Biology Probe Development via Alkyne Click Conjugation

Utilize the internal alkyne of the but-2-yn-1-yl linker as a click-chemistry anchor point for CuAAC conjugation to azide-modified biotin, fluorophores (e.g., TAMRA-azide, Cy5-azide), or E3 ligase recruiting elements (e.g., pomalidomide-azide). This enables rapid generation of affinity probes for target ID studies or PROTAC candidates without synthesizing multiple derivatives de novo [1]. The methoxy substituent provides a distinct electronic environment that may alter target engagement profiles compared to probes derived from the 3-chloro analog.

ADAM33/TACE Selectivity Profiling in Inflammatory Disease Models

Deploy this compound in a panel of recombinant metalloprotease assays (ADAM33, TACE/ADAM17, ADAM10, MMP-1, MMP-9) to experimentally determine its selectivity window. Based on the patent series, the 3-methoxy derivative is expected to exhibit mid-range ADAM33 potency (~300 nM IC₅₀), which may correspond to a differentiated selectivity profile relative to the more potent but potentially promiscuous 24 nM exemplars [1]. This selectivity fingerprint is valuable for selecting the most appropriate tool compound for in vivo psoriasis or rheumatoid arthritis models where off-target MMP inhibition causes musculoskeletal toxicity.

Physicochemical and Metabolic Stability Comparator Studies

Conduct head-to-head in vitro ADME profiling against J147 and other 3-substituted analogs to experimentally measure aqueous solubility (kinetic and thermodynamic), microsomal stability (human and mouse liver microsomes, t₁/₂ and CL_int), and CYP450 inhibition (IC₅₀ against CYP3A4, 2D6, 2C9). The methoxy group's electron-donating character and lower logD are predicted to reduce CYP-mediated oxidative metabolism compared to the chloro analog, providing a procurement rationale for labs prioritizing metabolic stability over maximal potency.

Quote Request

Request a Quote for N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.